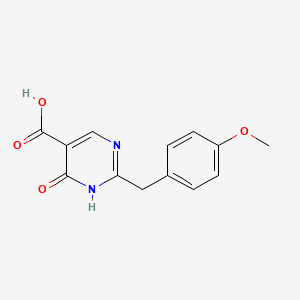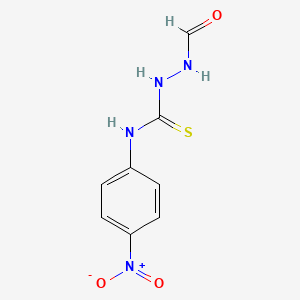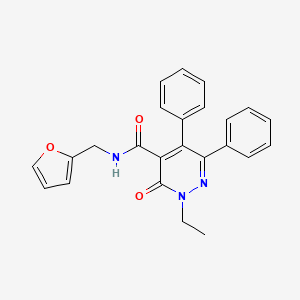
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
Übersicht
Beschreibung
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid, also known as MBOC, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. MBOC is a versatile compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is not fully understood. However, it has been suggested that 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid may act as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH inhibition can lead to the depletion of intracellular pyrimidine nucleotides, which can result in the inhibition of DNA and RNA synthesis and cell proliferation.
Biochemical and Physiological Effects
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been shown to exhibit various biochemical and physiological effects. For example, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has also been shown to inhibit the replication of hepatitis C virus (HCV) in vitro. In addition, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has several advantages for lab experiments. First, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is a relatively inexpensive compound that can be easily synthesized using various methods. Second, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been extensively studied, and its mechanism of action and physiological effects have been well characterized. However, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid also has some limitations. For example, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is not very soluble in water, which can limit its use in some experiments. In addition, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can exhibit some cytotoxicity at high concentrations, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid. First, the development of more efficient synthesis methods for 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid could improve its yield and purity. Second, the investigation of the structure-activity relationship of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid and its derivatives could lead to the discovery of more potent and selective inhibitors of DHODH. Third, the investigation of the in vivo pharmacokinetics and pharmacodynamics of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid could provide insights into its potential therapeutic applications. Finally, the investigation of the potential side effects and toxicity of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid could help to ensure its safety for clinical use.
Conclusion
In conclusion, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is a versatile compound that has been extensively studied for its potential applications in scientific research. 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can be synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has several advantages for lab experiments, but also some limitations. There are several future directions for the study of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid, including the development of more efficient synthesis methods, the investigation of the structure-activity relationship, and the investigation of the in vivo pharmacokinetics and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been widely used in scientific research as a precursor for the synthesis of various pyrimidine derivatives with potential biological activities. For example, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can be used to synthesize 2,4-diamino-5-(2,3-dichlorophenyl)-6-ethylpyrimidine, which has been shown to exhibit potent antitumor activity. 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can also be used to synthesize 2,4-diamino-5-(3,4,5-trimethoxyphenyl)pyrimidine, which has been shown to have potential as a hypoglycemic agent.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-9-4-2-8(3-5-9)6-11-14-7-10(13(17)18)12(16)15-11/h2-5,7H,6H2,1H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWODASUWERRBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4657305.png)
![[(5-chloro-1-benzofuran-2-yl)thio]acetic acid](/img/structure/B4657309.png)
![6-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B4657311.png)
![2-bromo-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4657315.png)

![N-{3-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4657348.png)

![5-{2-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657373.png)

![2-[(4-methoxybenzyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4657388.png)

![N-(2,6-diethylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4657405.png)
![3-(4-chlorobenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4657411.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(2-chloro-5-nitrobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4657419.png)